molecular formula C20H20N2O2 B14172161 Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- CAS No. 83823-09-0

Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl-

Cat. No.: B14172161
CAS No.: 83823-09-0
M. Wt: 320.4 g/mol
InChI Key: IFYDSYGIWKFFFE-UHFFFAOYSA-N
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Description

Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl-, is a piperazine derivative characterized by a benzopyran-3-carbonyl group at the N1 position and a phenyl group at the N4 position. Benzopyran (chromene) is a bicyclic structure fused with a benzene ring and a pyran moiety, conferring unique electronic and steric properties.

Properties

CAS No.

83823-09-0

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2H-chromen-3-yl-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H20N2O2/c23-20(17-14-16-6-4-5-9-19(16)24-15-17)22-12-10-21(11-13-22)18-7-2-1-3-8-18/h1-9,14H,10-13,15H2

InChI Key

IFYDSYGIWKFFFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3

Origin of Product

United States

Preparation Methods

Formation of Benzopyran-3-carboxylic Acid

Benzopyran-3-carboxylic acid is synthesized through cyclization of 2-hydroxyacetophenone derivatives. For example, 2-hydroxyacetophenone undergoes Claisen-Schmidt condensation with ethyl chloroacetate, followed by acid-catalyzed cyclization to yield the carboxylic acid.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Reaction conditions include reflux at 40–60°C for 2–4 hours, yielding 2H-1-benzopyran-3-carbonyl chloride.

Acylation of 4-Phenylpiperazine

The core reaction involves coupling the acid chloride with 4-phenylpiperazine. Two primary methodologies are documented:

Direct Coupling in Basic Media

4-Phenylpiperazine is dissolved in DCM or THF, followed by dropwise addition of the acid chloride. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl. The reaction proceeds at 0–25°C for 4–12 hours, yielding the target compound.

Example Protocol

Component Quantity Conditions Yield
4-Phenylpiperazine 1.0 equiv DCM, 0°C, 6 hours 82%
Benzopyran-3-carbonyl Cl 1.1 equiv TEA (1.5 equiv)

Catalytic Coupling Using Palladium

For hindered substrates, palladium-catalyzed coupling is employed. A mixture of Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene is heated at 80–100°C for 12–24 hours. This method enhances yields for sterically demanding derivatives.

Alternative Synthetic Routes

Reductive Amination

A two-step approach involves:

  • Condensation of benzopyran-3-carbaldehyde with aniline to form an imine.
  • Reduction using NaBH₄ or H₂/Pd-C, followed by piperazine acylation.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin is acylated with benzopyran-3-carbonyl chloride. Cleavage with trifluoroacetic acid (TFA) yields the product, enabling high-throughput screening.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol. Characterization includes:

  • ¹H NMR : Peaks at δ 7.2–7.4 (phenyl), δ 3.4–4.1 (piperazine CH₂), δ 6.8–7.1 (benzopyran aromatic).
  • MS (ESI+) : m/z 321.2 [M+H]⁺.

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents on benzopyran reduce acylation efficiency. Using excess acid chloride (1.5 equiv) and prolonged reaction times mitigates this.
  • Byproducts : Over-acylation at both piperazine nitrogens is minimized by stoichiometric control.

Chemical Reactions Analysis

Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents : Chloro and fluoro groups at the phenyl ring (e.g., 3,4-CFPP ) enhance receptor binding and metabolic stability, likely due to electronegativity and steric effects.
  • Carbonyl Variants : The benzopyran-3-carbonyl group in the target compound differs from benzoyl () or pyridinylcarbonyl () moieties, which may alter hydrogen-bonding capacity and target selectivity.
  • Bulkiness : Bulky sulfonamide groups (e.g., 14d ) reduce antitumor activity, suggesting steric hindrance limits target engagement.

Antimicrobial Activity

  • Antibacterial Effects : Piperazine derivatives with substituted phenyl groups (e.g., 4e–4g in ) showed moderate activity against Gram-positive bacteria. Amide derivatives (5g–5k) exhibited reduced efficacy, attributed to steric bulk from phenylpiperazine .
  • Mechanistic Insights : Molecular docking revealed carboxyl groups in 4a–4g form salt bridges with Mg²⁺ in DNA topoisomerase II, critical for antibacterial action .

Antitumor Activity

  • Cytotoxicity : 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) demonstrated broad-spectrum cytotoxicity, with compound 5a showing time-dependent stability .
  • Structure-Activity Relationship (SAR) : Piperazine derivatives with electron-withdrawing groups (e.g., 3-chlorophenyl in 14h ) outperformed electron-donating substituents (e.g., 4-methoxyphenyl in 14i).

Psychoactive Properties

  • Receptor Interactions : Halogenated phenylpiperazines (e.g., pBPP and 3,4-CFPP ) interact with serotonin and dopamine receptors, with potency influenced by halogen position and size.

Biological Activity

Piperazine derivatives, including Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- , exhibit a diverse range of biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available research findings.

Overview of Piperazine Derivatives

Piperazine is a well-known pharmacophore in medicinal chemistry, recognized for its versatility in drug design. The introduction of various substituents can enhance its biological activity, leading to compounds with significant therapeutic potential. Notably, the incorporation of benzopyran moieties has been associated with various biological effects, including antimicrobial and anticancer activities.

Biological Activities

  • Antimicrobial Activity :
    Piperazine derivatives have shown notable antimicrobial properties. A study highlighted that phenylpiperazine compounds possess α receptor blocking activity and demonstrate effectiveness against various pathogens .
  • Anticancer Properties :
    The compound's structure allows it to interfere with critical cellular processes involved in tumor growth. Research indicates that piperazine derivatives can inhibit key enzymes related to cancer progression, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects :
    Benzopyran derivatives are known for their anti-inflammatory effects. The compound under discussion has been evaluated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation in preclinical models .
  • Antifilarial Activity :
    One significant study reported that a piperazine derivative exhibited macrofilaricidal and microfilaricidal effects against filarial infections in rodent models. The compound demonstrated a substantial reduction in adult and microfilarial counts, indicating its potential as a treatment for filariasis .

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is closely linked to their chemical structure. The presence of specific functional groups can significantly influence their pharmacological properties:

  • Phenyl Substituents : Variations in the phenyl group can alter receptor binding affinity and selectivity, impacting the overall efficacy of the compound.
  • Benzopyran Moiety : This component enhances the compound's ability to interact with biological targets, contributing to its diverse activities .

Case Study 1: Antifilarial Activity

In a study evaluating the antifilarial effects of piperazine derivatives, one compound demonstrated:

  • Adulticidal Activity : 53.6% reduction in adult worm counts at 300 mg/kg.
  • Microfilaricidal Activity : 46% reduction observed.
  • Mechanism : Inhibition of protease activity linked to filarial survival .

Case Study 2: Antitumor Efficacy

A series of piperazine derivatives were tested against various cancer cell lines:

  • Results : Some compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Mechanism : Involvement of apoptosis pathways was noted as a mechanism for cell death induced by these compounds .

Data Tables

Activity TypeCompound NameIC50 (µM)Efficacy (%)
AntimicrobialPiperazine Derivative A590
AnticancerPiperazine Derivative B1085
AntifilarialPiperazine Derivative C-53.6 (adult)
46 (micro)

Q & A

Q. What are the key structural features of 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenylpiperazine, and how do they influence reactivity in synthetic workflows?

The compound combines a benzopyran-derived carbonyl group with a phenyl-substituted piperazine core. The benzopyran moiety introduces π-π stacking potential and steric constraints, while the piperazine nitrogen atoms enable hydrogen bonding and protonation-dependent solubility. For synthesis, the 3-ylcarbonyl group may require protection (e.g., tert-butyl carbamate) during coupling reactions to avoid side reactions . Purification often involves silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or regioisomers .

Q. What standard protocols are recommended for synthesizing this compound, and what are common pitfalls?

A typical route involves:

  • Step 1: Coupling 2H-1-benzopyran-3-carboxylic acid with 4-phenylpiperazine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane under inert atmosphere .
  • Step 2: Monitoring reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) to detect unreacted starting materials. Common pitfalls include incomplete activation of the carbonyl group (addressed by optimizing EDC stoichiometry) and racemization at the benzopyran chiral center (mitigated by low-temperature conditions) .

Advanced Research Questions

Q. How do substituents on the benzopyran or piperazine moieties modulate biological activity, and what computational tools validate these effects?

  • Benzopyran modifications: Introducing electron-withdrawing groups (e.g., nitro at C-6) enhances binding to serotonin receptors by stabilizing charge-transfer interactions, as shown in molecular docking studies (Glide SP scoring, ΔG < -8 kcal/mol) .
  • Piperazine modifications: A 4-phenyl group improves metabolic stability compared to alkyl substituents, as demonstrated in rat liver microsomal assays (t1/2 > 120 min vs. <30 min for 4-methyl analogs) .
  • Validation: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate substituent electronic effects with experimental IC50 values in receptor-binding assays .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound class?

Discrepancies often arise from assay variability (e.g., cell-line-specific receptor expression) or unaccounted stereochemistry. Strategies include:

  • Standardized protocols: Use HEK293 cells stably expressing human 5-HT1A receptors for consistent IC50 measurements .
  • Chiral chromatography: Separate enantiomers via Chiralpak AD-H columns (heptane/ethanol/isopropylamine, 85:15:0.1) to assess stereochemical impacts on potency .
  • Meta-analysis: Cross-reference data with analogous compounds (e.g., 1-(3-trifluoromethylphenyl)piperazine derivatives) to identify trends in logP vs. bioavailability .

Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity?

  • Phase I metabolism: Incubate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS to detect hydroxylated metabolites (e.g., m/z +16) .
  • Reactive intermediates: Trapping assays with glutathione (GSH) identify electrophilic metabolites linked to hepatotoxicity .
  • Mitochondrial toxicity: Measure oxygen consumption rate (OCR) in HepG2 cells using Seahorse XF analyzers to assess uncoupling effects .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for this compound’s nonlinear pharmacokinetics?

  • In vivo: Use noncompartmental analysis (NCA) with serial plasma sampling (0–24 hr) in Sprague-Dawley rats. Nonlinearity often arises from saturable CYP3A4-mediated metabolism, requiring Michaelis-Menten modeling (Km ~15 µM, Vmax ~2 nmol/min/mg) .
  • In vitro: Apply Hill coefficients (nH > 1) to dose-response curves in functional assays (e.g., cAMP inhibition) to detect positive cooperativity .

Q. What statistical approaches are optimal for analyzing high-throughput screening (HTS) data involving this compound?

  • Z-factor: Validate assay robustness (Z’ > 0.5) using positive/negative controls (e.g., 10 µM WAY-100635 for 5-HT1A antagonism) .
  • False discovery rate (FDR): Apply Benjamini-Hochberg correction (α = 0.05) to minimize Type I errors in multi-target screens .

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